molecular formula C6H12ClNO B3028288 (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1810070-05-3

(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No. B3028288
CAS RN: 1810070-05-3
M. Wt: 149.62
InChI Key: YNVTZOIAXSPRQO-YAFCINRGSA-N
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Description

“(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride” is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Structural Characterization

The structural characterization of 7-azabicyclo[2.2.1]heptane, a bridged heterocyclic nucleus found in epibatidine, as its hydrochloride salt, specifically 7-azabicyclo[2.2.1]heptan-7-ium chloride, has been carried out. This research highlights the chemical structure and properties of this compound (Britvin & Rumyantsev, 2017).

Synthetic Methods

Innovative methods for synthesizing related azabicyclo heptane derivatives have been developed. For instance, an improved synthesis method for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid was established, offering a more efficient way to produce these compounds (Tararov et al., 2002). Additionally, the synthesis of constrained prolines using the Diels–Alder reaction has been explored, providing new routes to synthesize analogues of this compound (Buñuel et al., 2001).

Catalytic Applications

The compound has been investigated for its potential in catalytic applications. A study reported the use of hydroxylamines, similar to 7-azabicyclo[2.2.1]heptan-7-ol, as efficient catalysts in the oxidation of secondary alcohols to ketones using molecular oxygen and copper cocatalysts (Toda et al., 2023).

Chemical Synthesis and Analogue Development

The synthesis of novel derivatives and analogues of azabicyclo[2.2.1]heptan-2-ol hydrochloride has been a significant area of research. For example, novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives have been synthesized, showcasing the versatility of this compound's structure (Yuan Zhe-dong, 2013). Additionally, methods for the synthesis of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one have been developed, illustrating the compound's role in the synthesis of various natural products (Guangzhe Yu, 2005).

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin irritation (Category 2) and eye irritation (Category 2A) . It is recommended not to eat, drink, or smoke while handling this compound .

properties

IUPAC Name

(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVTZOIAXSPRQO-YAFCINRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1810070-05-3
Record name 7-Azabicyclo[2.2.1]heptan-2-ol, hydrochloride (1:1), (1R,2S,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 2
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 3
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 4
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 5
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 6
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride

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